molecular formula C23H20N2O3 B11628083 N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide

Cat. No.: B11628083
M. Wt: 372.4 g/mol
InChI Key: URFCIXAKDFUYOS-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide is a compound that belongs to the class of benzoxazole derivatives Benzoxazole is an aromatic organic compound with a benzene-fused oxazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones. One common method is the reaction of 2-aminophenol with an aldehyde in the presence of an acid catalyst to form the benzoxazole ring

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield. Catalysts such as samarium triflate and copper (II) oxide nanoparticles are commonly used to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of microbial growth by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: An analog with the oxygen replaced by a nitrogen.

    Benzothiazole: An analog with the oxygen replaced by a sulfur.

    Benzofuran: An analog without the nitrogen atom.

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide is unique due to its specific substitution pattern and the presence of both benzoxazole and phenoxyacetamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H20N2O3

Molecular Weight

372.4 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide

InChI

InChI=1S/C23H20N2O3/c1-2-16-10-12-19(13-11-16)27-15-22(26)24-18-7-5-6-17(14-18)23-25-20-8-3-4-9-21(20)28-23/h3-14H,2,15H2,1H3,(H,24,26)

InChI Key

URFCIXAKDFUYOS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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